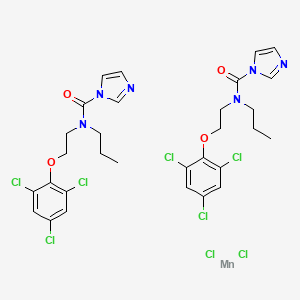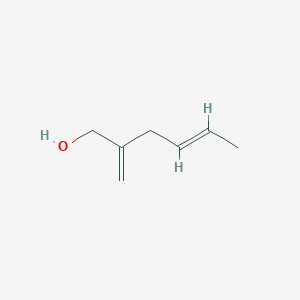
7-Methyl-1,4-dioxacycloheptadecane-5,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4-dioxacycloheptadecane-5,17-dione is a cyclic aliphatic ester known for its unique chemical structure and properties. This compound is often referred to in scientific literature for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the reaction process. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethylene brassylate: A similar cyclic aliphatic ester with comparable properties and applications.
1,4-Dioxacycloheptadecane-5,17-dione: Another related compound with similar structural features
Uniqueness: 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific methyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.
Properties
CAS No. |
72785-15-0 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
7-methyl-1,4-dioxacycloheptadecane-5,17-dione |
InChI |
InChI=1S/C16H28O4/c1-14-9-7-5-3-2-4-6-8-10-15(17)19-11-12-20-16(18)13-14/h14H,2-13H2,1H3 |
InChI Key |
OQCIWLIZZWIBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC(=O)OCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
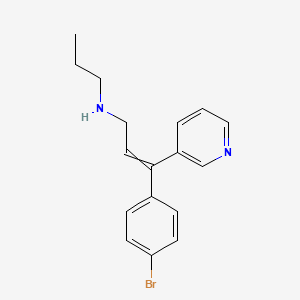

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
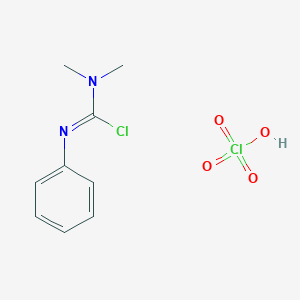
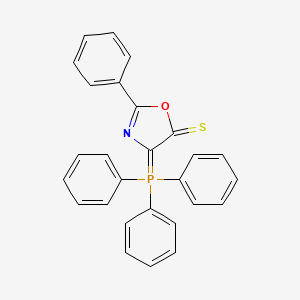
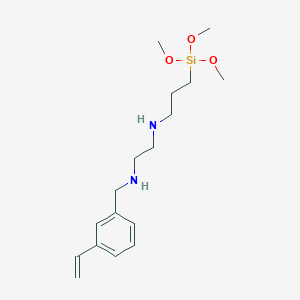
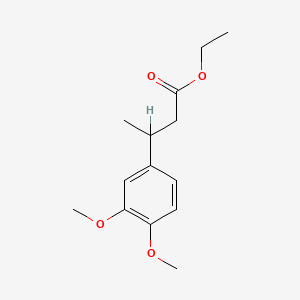
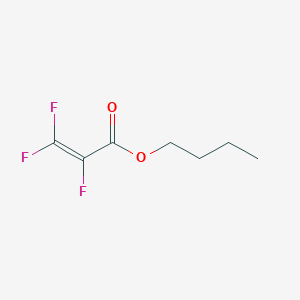
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
